4-bromo-3-methyl-N-propylbenzenesulfonamide 4-bromo-3-methyl-N-propylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 794570-18-6
VCID: VC5455871
InChI: InChI=1S/C10H14BrNO2S/c1-3-6-12-15(13,14)9-4-5-10(11)8(2)7-9/h4-5,7,12H,3,6H2,1-2H3
SMILES: CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C
Molecular Formula: C10H14BrNO2S
Molecular Weight: 292.19

4-bromo-3-methyl-N-propylbenzenesulfonamide

CAS No.: 794570-18-6

Cat. No.: VC5455871

Molecular Formula: C10H14BrNO2S

Molecular Weight: 292.19

* For research use only. Not for human or veterinary use.

4-bromo-3-methyl-N-propylbenzenesulfonamide - 794570-18-6

Specification

CAS No. 794570-18-6
Molecular Formula C10H14BrNO2S
Molecular Weight 292.19
IUPAC Name 4-bromo-3-methyl-N-propylbenzenesulfonamide
Standard InChI InChI=1S/C10H14BrNO2S/c1-3-6-12-15(13,14)9-4-5-10(11)8(2)7-9/h4-5,7,12H,3,6H2,1-2H3
Standard InChI Key XZAFXOBWKNHXFH-UHFFFAOYSA-N
SMILES CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is 3-bromo-5-methyl-N-propylbenzenesulfonamide, reflecting its substitution pattern on the benzene ring. The bromine atom occupies the third position, while the methyl group is at the fifth position relative to the sulfonamide group at position 1 . Its molecular formula is C₁₀H₁₄BrNO₂S, with a molecular weight of 292.19 g/mol . The CAS registry number, 1020252-89-4, uniquely identifies it in chemical databases .

Structural Representation

The SMILES notation CCCNS(=O)(=O)C1=CC(=CC(=C1)C)Br encodes its structure: a benzene ring with a sulfonamide group (-SO₂NH-) bonded to an n-propyl chain (CCC-), a bromine atom at position 3, and a methyl group at position 5 . The sulfonamide’s tetrahedral geometry and the planar aromatic ring create distinct electronic and steric properties critical for intermolecular interactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name3-bromo-5-methyl-N-propylbenzenesulfonamide
CAS Number1020252-89-4
Molecular FormulaC₁₀H₁₄BrNO₂S
Molecular Weight292.19 g/mol
SMILESCCCNS(=O)(=O)C1=CC(=CC(=C1)C)Br

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via sulfonylation reactions, where a benzene sulfonyl chloride intermediate reacts with n-propylamine. A modified method involves in situ generation of n-propylisocyanate from n-propylcarbamic chloride, followed by coupling with 4-bromobenzenesulfonamide in the presence of potassium carbonate . This atom-efficient approach avoids isolation of reactive intermediates, yielding the target compound in refluxing toluene :

4-Bromobenzenesulfonamide+n-propylisocyanateK2CO3,Δ4-Bromo-3-methyl-N-propylbenzenesulfonamide\text{4-Bromobenzenesulfonamide} + \text{n-propylisocyanate} \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{4-Bromo-3-methyl-N-propylbenzenesulfonamide}

Optimization and Yield

Reaction optimization studies suggest that maintaining a temperature of 383–388 K during reflux improves yields up to 85% . Purification typically involves recrystallization from ethanol-water mixtures, with purity confirmed via HPLC and NMR spectroscopy .

Structural and Spectroscopic Analysis

Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous structures (e.g., 4-bromo-N-(propylcarbamoyl)benzenesulfonamide) reveal key trends :

  • Sulfonamide S-N bond length: 1.63–1.65 Å, consistent with resonance stabilization.

  • Dihedral angles: The sulfonamide group forms a 75–80° angle with the benzene plane, minimizing steric hindrance .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorptions at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) .

  • ¹H NMR (CDCl₃): δ 1.05 (t, 3H, CH₃), 1.60 (m, 2H, CH₂), 3.10 (t, 2H, NHCH₂), 2.40 (s, 3H, Ar-CH₃), 7.50–7.90 (m, 3H, Ar-H) .

  • ¹³C NMR: δ 21.5 (Ar-CH₃), 45.9 (NHCH₂), 22.8 (CH₂), 11.2 (CH₃), 127–138 (aromatic carbons) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 298 K) but dissolves readily in polar aprotic solvents like DMSO and DMF . Stability studies indicate decomposition above 473 K, with no significant photodegradation under UV-Vis light .

Partition Coefficients

The calculated LogP (octanol-water) value of 2.8 suggests moderate lipophilicity, favoring membrane permeability in biological systems .

Table 2: Physicochemical Profile

PropertyValue/DescriptionSource
Melting PointNot reported
Boiling PointDecomposes above 473 K
Solubility in Water<1 mg/mL at 298 K
LogP2.8

Biological Activity and Applications

Enzyme Inhibition

Sulfonamides are known dihydropteroate synthase (DHPS) inhibitors, disrupting folate synthesis in microorganisms . While direct evidence for this compound is lacking, structural analogs show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

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